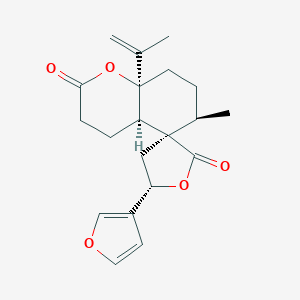
(4aR,4abeta,5R,5'S)-5'-(3-Furanyl)-4,4a,6,7,8,8a,4',5'-octahydro-6alpha-methyl-8abeta-(1-methylethenyl)spi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Secochiliolide lactone is a sesquiterpene lactone, a class of naturally occurring compounds primarily found in plants. These compounds are known for their diverse biological activities, including antimicrobial, cytotoxic, anti-inflammatory, antiviral, antibacterial, and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the oxidative lactonization of α,ω-diols using a catalytic amount of TEMPO and PhI(OAc)2 as a stoichiometric oxidant . This method efficiently produces medium-sized lactones, including secochiliolide lactone, in good yields.
Industrial Production Methods: Industrial production of lactones, including secochiliolide lactone, often involves the use of readily available materials such as aliphatic carboxylic acids. The process typically includes multistep reactions and the use of metal catalysts, initiators, or toxic solvents . recent advancements have focused on developing methods that avoid these hazardous materials, making the production process more environmentally friendly and suitable for medical applications.
Chemical Reactions Analysis
Types of Reactions: Secochiliolide lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert secochiliolide lactone into alcohols or other reduced forms.
Substitution: The lactone ring can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include TEMPO and PhI(OAc)2.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of lactones.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Secochiliolide lactone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of secochiliolide lactone involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase and phospholipase A2, leading to anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating cellular stress pathways .
Comparison with Similar Compounds
Costunolide: Known for its anticancer and anti-inflammatory properties.
Alantolactone: Exhibits antimicrobial and cytotoxic activities.
Parthenolide: Used in the treatment of inflammatory diseases and cancer.
Properties
CAS No. |
102904-57-4 |
|---|---|
Molecular Formula |
C20H24O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(4aR,5R,5'S,6R,8aS)-5'-(furan-3-yl)-6-methyl-8a-prop-1-en-2-ylspiro[3,4,4a,6,7,8-hexahydrochromene-5,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C20H24O5/c1-12(2)20-8-6-13(3)19(16(20)4-5-17(21)25-20)10-15(24-18(19)22)14-7-9-23-11-14/h7,9,11,13,15-16H,1,4-6,8,10H2,2-3H3/t13-,15+,16-,19-,20-/m1/s1 |
InChI Key |
LFYGUJGWDAXFFQ-JCRWAUQASA-N |
SMILES |
CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
Isomeric SMILES |
C[C@@H]1CC[C@]2([C@@H]([C@@]13C[C@H](OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
Canonical SMILES |
CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


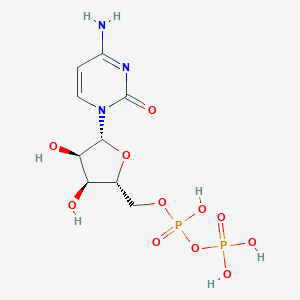
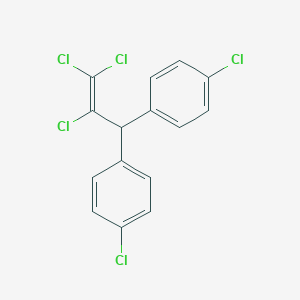
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)
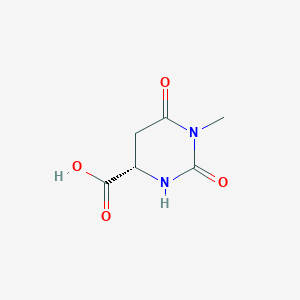
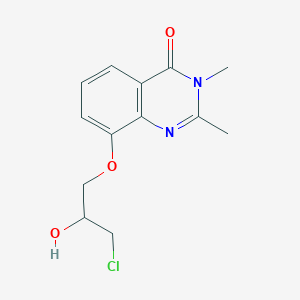
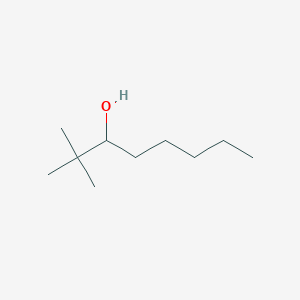
![3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B34322.png)
![2-[Bis(2-chloroethyl)amino]acetaldehyde](/img/structure/B34328.png)
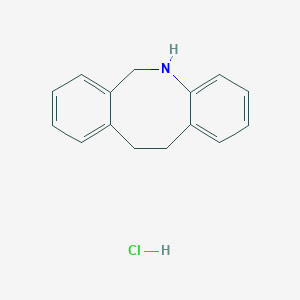
![2-HEXYLDECYL 12-[(1-OXOOCTADECYL)OXY]OCTADECANOATE](/img/structure/B34335.png)
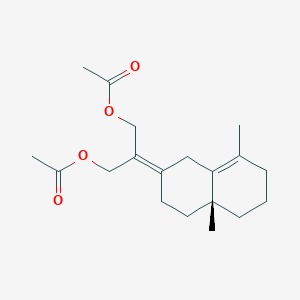
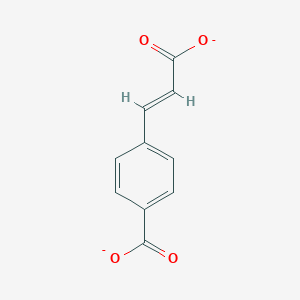
![N-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B34339.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)
